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molecular formula C9H19NO2 B110812 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- CAS No. 3637-10-3

4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-

Cat. No. B110812
M. Wt: 173.25 g/mol
InChI Key: CSGAUKGQUCHWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390904B2

Procedure details

A solution of 80.2 g (1.18 mol) of 50% aqueous hydrogen peroxide is added at 70° C. over 12 hours to a mixture of 17.2 g (100 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-ol, 0.556 g (2.00 mmol) of iron(II) sulfate heptahydrate, 0.679 g (2.0 mmol) of tetrabutylammonium hydrogen sulfate, 0.15 ml (2.0 mmol) of methanesulfonic acid, 44 ml of cyclohexane, and 200 ml of methanol. Five hours after the peroxide addition is started, a solution of 0.556 g (2.0 mmol) of iron(II) sulfate heptahydrate and 0.15 ml (2.0 mmol) of methanesulfonic acid in 4 ml of water is added to the reaction mixture. Shortly after the peroxide addition is completed, the reaction mixture tests negative for hydrogen peroxide. Methanol is distilled from the reaction mixture at reduced pressure, and water and saturated sodium bicarbonate solution are added to the reaction mixture. A total of 60 ml of 12% by weight sodium borohydride in 14 N sodium hydroxide solution is added to the reaction mixture to convert any 4-oxo derivative of the title compound to the desired product. The reaction mixture is extracted with dichloromethane, and the organic layer is neutralized by the addition of hydrochloric acid followed by sodium bicarbonate. After drying, the organic layer is concentrated, and the crude product is purified by flash chromatography on silica gel to afford 15.0 g (59% yield) of the title compound, an off white solid having a melting point of 72-75° C. Structure is confirmed by mass spectrometry and NMR analysis.
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
iron(II) sulfate heptahydrate
Quantity
0.556 g
Type
catalyst
Reaction Step One
Quantity
0.15 mL
Type
catalyst
Reaction Step One
Quantity
80.2 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.679 g
Type
catalyst
Reaction Step Two
Name
iron(II) sulfate heptahydrate
Quantity
0.556 g
Type
catalyst
Reaction Step Two
Quantity
0.15 mL
Type
catalyst
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
OO.[OH:3][N:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]([OH:12])[CH2:6][C:5]1([CH3:14])[CH3:13].[CH2:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.CO>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].CS(O)(=O)=O>[CH:15]1([O:3][N:4]2[C:9]([CH3:10])([CH3:11])[CH2:8][CH:7]([OH:12])[CH2:6][C:5]2([CH3:14])[CH3:13])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:4.5,7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
iron(II) sulfate heptahydrate
Quantity
0.556 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
0.15 mL
Type
catalyst
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
80.2 g
Type
reactant
Smiles
OO
Name
Quantity
17.2 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)O)(C)C
Name
Quantity
44 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
0.679 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
iron(II) sulfate heptahydrate
Quantity
0.556 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
0.15 mL
Type
catalyst
Smiles
CS(=O)(=O)O
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled from the reaction mixture at reduced pressure, and water and saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
are added to the reaction mixture
ADDITION
Type
ADDITION
Details
A total of 60 ml of 12% by weight sodium borohydride in 14 N sodium hydroxide solution is added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with dichloromethane
ADDITION
Type
ADDITION
Details
the organic layer is neutralized by the addition of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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